molecular formula C10H13N3O B13200003 1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde

1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde

Cat. No.: B13200003
M. Wt: 191.23 g/mol
InChI Key: CODCLMSMTWJSAB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of a pyrazole derivative with propargyl bromide under phase-transfer catalysis conditions . The reaction is carried out in a solvent such as toluene with a base like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free synthesis methods have also been explored to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The propargyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a pyrazole ring with a propargyl group makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1,3-dimethyl-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbaldehyde

InChI

InChI=1S/C10H13N3O/c1-5-6-12(3)10-9(7-14)8(2)11-13(10)4/h1,7H,6H2,2-4H3

InChI Key

CODCLMSMTWJSAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N(C)CC#C)C

Origin of Product

United States

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